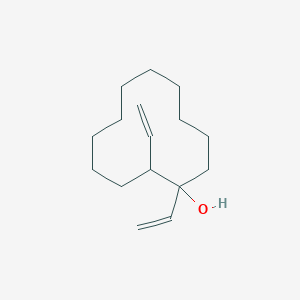

Cyclododecanol, 1,2-diethenyl-

Description

Structure

3D Structure

Properties

CAS No. |

35951-27-0 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

1,2-bis(ethenyl)cyclododecan-1-ol |

InChI |

InChI=1S/C16H28O/c1-3-15-13-11-9-7-5-6-8-10-12-14-16(15,17)4-2/h3-4,15,17H,1-2,5-14H2 |

InChI Key |

MHRGVXURTWTWEO-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCCCCCCCC1(C=C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclododecanol, 1,2 Diethenyl and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Approaches

The creation of the multiple stereocenters in Cyclododecanol (B158456), 1,2-diethenyl- requires a high degree of stereocontrol. This section outlines key strategies that could be employed to achieve the desired stereoisomers with high purity.

Development of Chiral Catalysts for Asymmetric Alkylation and Hydroxylation

The enantioselective construction of the chiral centers in Cyclododecanol, 1,2-diethenyl- could be approached through the use of chiral catalysts that facilitate the asymmetric addition of nucleophiles to a carbonyl precursor, such as cyclododecanone (B146445).

A plausible synthetic route could commence with the α-vinylation of cyclododecanone. While direct enantioselective α-vinylation of large-ring ketones is not widely documented, synergistic catalysis combining copper and chiral amines has been successful in the enantioselective α-vinylation of aldehydes. princeton.edu This approach could potentially be adapted for ketones. For instance, the use of vinyl iodonium triflate salts in the presence of a copper(I) catalyst and a chiral amine could generate a nucleophilic enamine from cyclododecanone, which would then react with a copper(III)-vinyl intermediate. princeton.edu

Following the introduction of the first vinyl group, the resulting α-vinylcyclododecanone would require a stereoselective nucleophilic addition of a second vinyl group to the carbonyl. The development of chiral catalysts for the enantioselective addition of organometallic reagents to ketones is a vibrant area of research. researchgate.netresearchgate.net Chiral ligands, such as those based on BINOL or chiral diamines, can be used to modify organometallic reagents (e.g., vinyllithium or vinyl Grignard reagents) to achieve high levels of enantioselectivity in the formation of tertiary alcohols. nih.govnih.gov Macrocyclic lithium binaphtholates have shown promise as catalysts for the enantioselective addition of lithium acetylides to ketones, a strategy that could potentially be extended to vinyl nucleophiles. nih.gov

The table below summarizes representative results for the enantioselective α-vinylation of aldehydes, which could serve as a benchmark for the development of similar reactions for ketones like cyclododecanone.

| Aldehyde Substrate | Chiral Amine Catalyst | Copper Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Octanal | Imidazolidinone | CuOAc | 67 | 97 |

| Octanal | Imidazolidinone | CuCl | 82 | 97 |

| 3-Phenylpropanal | Imidazolidinone | CuCl | 73 | 96 |

| Citronellal | Imidazolidinone | CuCl | 69 | 96 |

Data adapted from a study on the enantioselective α-vinylation of aldehydes. princeton.edu

Diastereoselective Control in Cyclododecanol Ring Functionalization

Once a chiral center is established, subsequent reactions must be controlled to achieve the desired diastereomer. The functionalization of the cyclododecanol ring can be directed by the existing stereochemistry.

A potential strategy involves the diastereoselective epoxidation of an α-vinylcyclododecanone intermediate. The resulting vinyl epoxide is a versatile building block. acs.orgresearchgate.net The stereochemistry of the epoxidation can be controlled by the existing vinyl group and the ring conformation. Subsequent ring-opening of the epoxide with a vinyl nucleophile could then establish the second vinyl group and the hydroxyl functionality with a specific diastereomeric relationship. Palladium-catalyzed asymmetric [3 + 2] cycloaddition reactions of vinyl epoxides with α,β-unsaturated ketones have demonstrated excellent diastereo- and enantioselectivity, highlighting the potential for high levels of stereocontrol in reactions involving vinyl epoxides. acs.org

Alternatively, a precursor such as cyclododecane-1,2-dione could be utilized. osti.govgoogle.com Sequential or simultaneous nucleophilic addition of two vinyl groups to this diketone would require careful control of diastereoselectivity. The inherent conformational flexibility of the cyclododecane (B45066) ring makes predicting and controlling the stereochemical outcome challenging. However, chelation control with a Lewis acid and the appropriate choice of vinylating agent could favor the formation of a specific diastereomer.

The following table presents data on the diastereoselective synthesis of vinyl epoxides from epoxy ketones, a key transformation in one of the proposed synthetic routes.

| Epoxy Ketone Substrate | Olefination Reagent | Diastereomeric Ratio (trans:cis) |

| Aryl Epoxy Ketone | Sulfur Ylide | >95:5 |

| Aliphatic Epoxy Ketone | Sulfur Ylide | >95:5 |

Data based on the diastereoselective synthesis of vinyl epoxides. acs.org

Enantiomeric Resolution Techniques for Chiral Isomers

If a stereoselective synthesis is not perfectly efficient, or if a racemic synthesis is performed, enantiomeric resolution techniques can be employed to separate the desired stereoisomers. wikipedia.org

For a diol like Cyclododecanol, 1,2-diethenyl-, several resolution methods could be applicable. One common method is the formation of diastereomeric derivatives by reacting the racemic diol with a chiral resolving agent. wikipedia.org For alcohols, chiral carboxylic acids or their derivatives are often used to form diastereomeric esters, which can then be separated by chromatography or crystallization. A highly selective strategy for the resolution of racemic diols has been reported using catalytic asymmetric acetalization, which has shown excellent selectivity for both secondary and tertiary 1,2- and 1,3-diols. thieme-connect.com

Kinetic resolution is another powerful technique. In this approach, a chiral catalyst or reagent selectively reacts with one enantiomer of the racemate at a faster rate, leaving the other enantiomer unreacted. For diols, enzymatic resolutions are often employed, where an enzyme selectively acylates one enantiomer. A non-enzymatic method for the kinetic resolution of diols involves oxidative esterification, which has shown good selectivity. acs.org

The table below shows representative data for the kinetic resolution of racemic diols via asymmetric acetalization.

| Diol Substrate | Catalyst | Selectivity Factor (S) |

| 1,2-Propanediol | Imidodiphosphoric acid | up to 389 |

| 1,2-Butanediol | Imidodiphosphoric acid | up to 250 |

| 1-Phenyl-1,2-ethanediol | Imidodiphosphoric acid | up to 150 |

Data adapted from a study on the resolution of diols via catalytic asymmetric acetalization. thieme-connect.com

Novel Reaction Pathways and Sustainable Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the development of reaction pathways that are not only efficient but also environmentally benign. This section explores how principles of sustainable chemistry could be applied to the synthesis of Cyclododecanol, 1,2-diethenyl-.

Atom-Economical and Solvent-Free Synthetic Strategies

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. researchgate.net For the synthesis of a complex macrocycle, atom-economical reactions such as additions and rearrangements are highly desirable. The proposed synthesis of Cyclododecanol, 1,2-diethenyl- via sequential vinylation of cyclododecanone is inherently atom-economical.

Solvent-free reactions offer significant environmental benefits by reducing waste and simplifying purification processes. Microwave-assisted solvent-free oxidation of alcohols has been shown to be an efficient and clean method for the conversion of alcohols to ketones or aldehydes. mdpi.com Similarly, solvent-free aerobic oxidation of alcohols catalyzed by TEMPO-functionalized porous poly(ionic liquid)s has demonstrated high catalytic activity under ambient conditions. rsc.org While these methods are for the reverse reaction (oxidation), they highlight the potential for developing solvent-free catalytic systems for the synthesis and modification of large-ring alcohols.

Catalytic Oxidations and Reductions for Hydroxyl Group Interconversion

Catalytic methods for oxidation and reduction are crucial for the interconversion of functional groups and are often more sustainable than stoichiometric reagents.

The synthesis of Cyclododecanol, 1,2-diethenyl- may involve precursor molecules that require oxidation or reduction. For example, if the synthesis starts from cyclododecane, a catalytic oxidation step would be necessary to introduce the carbonyl or hydroxyl functionalities. An eco-friendly synthesis of cyclododecanone from cyclododecatriene has been reported, which involves a catalytic epoxidation followed by hydrogenation and oxidation. researchgate.net

The chemoselective reduction of an α,β-unsaturated ketone intermediate to the corresponding allylic alcohol is a critical transformation that could be relevant in the synthesis of Cyclododecanol, 1,2-diethenyl-. Catalyst-free methods for this reduction have been developed, offering a green alternative to traditional metal-hydride reagents. rsc.org Enantioselective ketone reductions, often employing transition metal catalysts with chiral ligands, can convert prochiral ketones into chiral alcohols, which could be a key step in establishing the stereochemistry of the hydroxyl group in the target molecule. wikipedia.org

The following table provides examples of catalyst systems used for the solvent-free oxidation of alcohols, which could be relevant for the synthesis of precursor ketones.

| Alcohol Substrate | Catalyst | Oxidant | Yield (%) |

| 1-Phenylethanol | MnFe2O4 | t-BuOOH | 94 |

| Benzyl alcohol | Au-Pd/TiO2 | O2 | >96 |

| Octan-1-ol | Au/CeO2 | O2 | 100 (selectivity) |

Data compiled from studies on solvent-free alcohol oxidation. mdpi.comynu.edu.cnproquest.com

Multi-Component Reactions for Diverse Cyclododecanol, 1,2-Diethenyl- Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient approach to generate molecular diversity from simple starting materials in a single step. beilstein-journals.orgwindows.netnih.gov While no MCRs have been specifically reported for the synthesis of Cyclododecanol, 1,2-diethenyl-, one can envision a convergent strategy starting from a functionalized cyclododecanone derivative. For instance, a modified Petasis or Ugi reaction could potentially be adapted. nih.govbeilstein-journals.org These reactions are known for their ability to create complex molecules by combining three or more reagents in one pot, offering a high degree of atom economy. beilstein-journals.org

A hypothetical MCR approach could involve a suitably protected 2-formylcyclododecanone, an amine, and a vinyl boronic acid or a vinyl isocyanide. The reaction conditions would need to be carefully optimized to favor the desired 1,2-addition and subsequent functionalization to yield the diethenyl carbinol structure. The choice of catalysts and solvents would be crucial in controlling the stereochemical outcome of such a transformation.

| Reaction Type | Potential Reactants | Potential Product Features |

| Petasis-type Reaction | 2-Formylcyclododecanone derivative, Amine, Vinyl boronic acid | Direct formation of a vinyl-substituted amino alcohol |

| Ugi-type Reaction | 2-Oxocyclododecanecarbaldehyde, Amine, Carboxylic acid, Vinyl isocyanide | Formation of an α-acylamino amide with a vinyl group |

Chemo-, Regio-, and Stereoselective Functionalization of the Diethenyl Moiety

Once the core structure of Cyclododecanol, 1,2-diethenyl- is obtained, the two vinyl groups offer a rich platform for further chemical modifications. The ability to selectively functionalize one vinyl group over the other, or to control the stereochemistry of additions across the double bonds, is a significant synthetic challenge.

Modern catalytic methods, such as directed hydrogenations, epoxidations, or dihydroxylations, could be employed to achieve high levels of chemo-, regio-, and stereoselectivity. mdpi.com For example, the hydroxyl group of the cyclododecanol could direct a metal catalyst to one of the adjacent vinyl groups, enabling its selective transformation. The choice of ligand on the metal catalyst would be critical in inducing asymmetry and controlling the stereochemical outcome of the reaction. researchgate.net

| Transformation | Potential Reagent/Catalyst | Selective Outcome |

| Asymmetric Epoxidation | Sharpless or Jacobsen-Katsuki epoxidation | Enantioselective formation of a vinyloxirane |

| Directed Hydrogenation | Wilkinson's catalyst with a directing group | Selective reduction of one vinyl group |

| Dihydroxylation | AD-mix-α or AD-mix-β | Diastereoselective formation of a diol |

Synthetic Transformations Involving the Cyclododecane Core for Macrocycle Modification

The large cyclododecane ring provides a flexible scaffold that can be further modified to create novel macrocyclic architectures. Ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) are powerful techniques that could be applied to derivatives of Cyclododecanol, 1,2-diethenyl-.

For instance, if one of the vinyl groups is extended with a tether containing another olefin, RCM could be used to form a bicyclic system. Conversely, functionalization of the cyclododecane ring itself, for example, through C-H activation or by introducing other reactive handles, could open up pathways to even more complex polycyclic structures. The synthesis of cyclododecanone, a potential precursor, from cyclododecatriene has been reported, indicating that the cyclododecane core is amenable to various transformations. researchgate.net

| Macrocyclic Modification | Key Reaction | Potential Outcome |

| Bicyclic Formation | Ring-Closing Metathesis (RCM) | Fused or bridged ring systems |

| Polycyclic Construction | C-H Activation/Functionalization | Introduction of new rings or functional groups |

| Macrocycle Expansion/Contraction | Ring Rearrangement Reactions | Alteration of the core ring size |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data for the compound "Cyclododecanol, 1,2-diethenyl-" concerning the detailed mechanistic investigations requested. The provided outline requires in-depth, scientifically accurate information on topics such as isotope labeling studies, kinetic isotope effects, specific catalytic systems, and stereochemical outcomes for this particular molecule.

Unfortunately, dedicated studies elucidating these aspects for Cyclododecanol, 1,2-diethenyl- are not present in the public domain or scientific databases accessible through the search. The generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is therefore not possible without specific experimental data and research findings.

To fulfill the user's request, access to proprietary research data or published studies focusing specifically on the reaction mechanisms of Cyclododecanol, 1,2-diethenyl- would be required. Without such sources, any attempt to generate the requested content would be speculative and would not meet the standard of scientific accuracy.

Mechanistic Investigations of Chemical Transformations Involving Cyclododecanol, 1,2 Diethenyl

Electrochemical Reaction Mechanisms and Oxidative/Reductive Transformations

Extensive searches of scientific literature and chemical databases did not yield specific studies on the electrochemical reaction mechanisms, or oxidative and reductive transformations directly involving Cyclododecanol (B158456), 1,2-diethenyl-. Research detailing the electrochemical behavior, such as cyclic voltammetry data, electrode potentials, or the products of controlled potential electrolysis for this specific compound, is not available in the public domain.

While general principles of electrochemical reactions of olefins and alcohols are well-established, the unique structural features of Cyclododecanol, 1,2-diethenyl-, including the large cyclododecane (B45066) ring and the two vinyl groups attached to adjacent carbons bearing a hydroxyl group, would significantly influence its redox properties. Speculation on its behavior without experimental data would be inappropriate for a scientific article.

For context, the electrochemical oxidation of alkenes can lead to a variety of products, including diols, epoxides, or cleavage products, depending on the reaction conditions such as the solvent, electrolyte, and electrode material. nih.govrsc.org The presence of the hydroxyl group in Cyclododecanol, 1,2-diethenyl- could also play a role in the reaction mechanism, potentially through intramolecular processes.

Similarly, the electrochemical reduction of vinyl groups is possible, though typically requires more negative potentials. The specific stereochemistry and conformation of the cyclododecane ring would likely influence the approach of the substrate to the electrode surface and the stereochemical outcome of any electron transfer or subsequent chemical reactions.

Further research, including experimental studies using techniques like cyclic voltammetry, would be necessary to elucidate the electrochemical behavior of Cyclododecanol, 1,2-diethenyl-. nih.govrsc.orgresearchgate.net Such studies would provide valuable data on its oxidation and reduction potentials and the stability of any resulting radical ions or other intermediates.

Due to the absence of specific research on Cyclododecanol, 1,2-diethenyl-, no data tables or detailed research findings can be presented.

Advanced Spectroscopic and Spectrometric Elucidation of Cyclododecanol, 1,2 Diethenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For a molecule such as Cyclododecanol (B158456), 1,2-diethenyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to understand the molecule's three-dimensional structure and dynamics.

The ¹H NMR spectrum is expected to show distinct regions for the vinyl protons, the aliphatic protons of the cyclododecanol ring, and the hydroxyl proton. The vinyl protons would likely appear in the downfield region, typically between 4.5 and 6.5 ppm. The complex splitting patterns in this region would arise from geminal, cis-, and trans-vinylic couplings. The protons of the large cyclododecane (B45066) ring would produce a complex, broad multiplet in the upfield region, approximately between 1.2 and 2.0 ppm. The single proton on the carbon bearing the hydroxyl group (CH-OH) would likely be shifted downfield relative to the other ring protons. The hydroxyl proton signal can vary in chemical shift depending on concentration and solvent, but would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing signals for the two types of vinyl carbons (the terminal CH₂ and the quaternary C), the two carbons of the ring attached to the vinyl groups and the hydroxyl group, and the remaining methylene (B1212753) carbons of the cyclododecane ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclododecanol, 1,2-diethenyl-

This interactive table provides predicted chemical shift ranges based on analogous compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl Protons | ||

| -CH=CH ₂ (geminal) | 4.9 - 5.2 | |

| -CH =CH₂ | 5.7 - 6.2 | |

| Vinyl Carbons | ||

| -CH=C H₂ | 110 - 118 | |

| -C H=CH₂ | 135 - 145 | |

| Cyclododecanol Ring | ||

| C -OH | 70 - 80 | |

| C -CH=CH₂ | 45 - 55 | |

| Ring -CH₂- | 1.2 - 1.8 | 20 - 30 |

| Hydroxyl Proton | ||

| -OH | 1.5 - 4.0 (variable) |

Solid-State NMR for Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, where techniques like solution NMR are not applicable. researchgate.net For Cyclododecanol, 1,2-diethenyl-, ssNMR could be used to study both crystalline and amorphous forms.

In the solid state, broad spectral lines are often observed due to anisotropic interactions. researchgate.net Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. Cross-Polarization (CP-MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C. nih.gov

By analyzing the ¹³C CP-MAS spectra, one could identify the number of distinct molecules in the crystallographic unit cell, as different molecular conformations or packing arrangements can lead to different chemical shifts. nih.gov Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be reflected in the chemical shifts of the involved carbon and proton nuclei.

Dynamic NMR for Conformational Interconversion Barriers

The twelve-membered ring of cyclododecanol is highly flexible and can adopt multiple conformations. researchgate.net Dynamic NMR (DNMR) is a powerful technique to study these conformational changes and to determine the energy barriers associated with them.

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, if the rate of interconversion between different conformations is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down, and the signals for the individual conformers may be resolved.

For Cyclododecanol, 1,2-diethenyl-, DNMR studies could provide quantitative information about the energy barriers for ring inversion and other conformational processes. dtu.dk This would offer a deeper understanding of the molecule's flexibility and the relative stability of its different conformers.

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sa These complementary methods are ideal for identifying the key functional groups in Cyclododecanol, 1,2-diethenyl-.

In-situ Spectroscopic Monitoring of Reaction Progress

The synthesis of Cyclododecanol, 1,2-diethenyl- would likely involve the addition of a vinyl organometallic reagent (like vinylmagnesium bromide) to a precursor such as 2-vinylcyclododecanone. In-situ IR spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring such reactions in real-time. researchgate.net

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one could monitor the disappearance of the ketone's carbonyl (C=O) stretching band (typically around 1700 cm⁻¹) and the appearance of the tertiary alcohol's O-H and C-O stretching bands. dtu.dk This allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any side reactions or intermediates, leading to improved yield and safety.

Detailed Analysis of O-H and C=C Vibrational Modes and Their Environmental Sensitivity

The IR and Raman spectra of Cyclododecanol, 1,2-diethenyl- would be dominated by the characteristic vibrations of its functional groups.

O-H Vibrational Modes: The hydroxyl group gives rise to a strong, broad stretching vibration (νO-H) in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. quimicaorganica.org The broadness of this band is a direct result of intermolecular hydrogen bonding. In dilute, non-polar solvents where hydrogen bonding is minimized, a sharper, higher frequency band around 3600 cm⁻¹ would be observed. quimicaorganica.org The position and shape of this band are highly sensitive to the molecule's environment, including solvent polarity and concentration. acs.org An in-plane bending vibration (δO-H) is also expected around 1350-1450 cm⁻¹.

C=C Vibrational Modes: The two vinyl groups will exhibit characteristic C=C stretching vibrations (νC=C) in the region of 1620-1680 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum due to the change in polarizability during the vibration. ksu.edu.sa The out-of-plane bending vibrations (=C-H) of the vinyl groups would produce strong bands in the IR spectrum between 900 and 1000 cm⁻¹.

The sensitivity of these vibrational modes to their environment can be used to study intermolecular interactions. For example, if the hydroxyl group acts as a hydrogen bond donor to another molecule, a significant red shift (shift to lower frequency) of the νO-H band will be observed. acs.org

Predicted Key Vibrational Frequencies for Cyclododecanol, 1,2-diethenyl-

This interactive table presents predicted vibrational frequencies for the main functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Alcohol (-OH) | O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Alcohol (-OH) | O-H stretch (free) | ~3600 | Sharp, Medium | Weak |

| Alcohol (C-O) | C-O stretch | 1100 - 1200 | Strong | Medium |

| Alkene (C=C) | C=C stretch | 1620 - 1680 | Medium | Strong |

| Alkene (=C-H) | =C-H stretch | 3010 - 3095 | Medium | Medium |

| Alkene (=C-H) | =C-H out-of-plane bend | 900 - 1000 | Strong | Weak |

| Alkane (-CH₂-) | C-H stretch | 2850 - 2960 | Strong | Strong |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopy is an essential tool for determining the absolute configuration of chiral molecules like Cyclododecanol, 1,2-diethenyl-, which possesses two stereocenters at the C1 and C2 positions. nih.gov These techniques, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption and refraction of left- and right-circularly polarized light, respectively. nih.gov

The absolute configuration of a specific enantiomer of Cyclododecanol, 1,2-diethenyl- can be unambiguously assigned by comparing its experimental ECD spectrum with a theoretically calculated spectrum. americanlaboratory.com This process involves quantum chemical calculations, often using time-dependent density functional theory (TD-DFT), to predict the ECD spectrum for a known stereoisomer (e.g., (1R, 2R)-1,2-diethenylcyclododecanol). nih.gov If the signs and relative intensities of the Cotton effects in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is confirmed. americanlaboratory.com

The chromophores responsible for the chiroptical signals in this molecule are the two vinyl (ethenyl) groups. While isolated vinyl groups are weak chromophores, their spatial arrangement and interaction, dictated by the stereochemistry at C1 and C2 and the conformation of the cyclododecane ring, will generate a characteristic ECD spectrum. ORD, which measures the rotation of plane-polarized light over a range of wavelengths, provides complementary information and its data can be interconverted with CD spectra via the Kramers-Kronig relations. nih.gov

Table 1: Hypothetical Chiroptical Data for an Enantiomer of Cyclododecanol, 1,2-diethenyl-

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Description |

| ECD | ~195 | +15,000 | Positive Cotton Effect |

| ECD | ~215 | -8,000 | Negative Cotton Effect |

| ORD | >300 | Positive | Plain Curve |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high precision. reading.ac.uk For Cyclododecanol, 1,2-diethenyl-, with the chemical formula C₁₆H₂₈O, HRMS provides an accurate mass measurement of its molecular ion, which can be used to confirm its formula and distinguish it from other compounds with the same nominal mass. uci.edu Using an electrospray ionization (ESI) source, the compound would typically be observed as a protonated molecule, [M+H]⁺. utoledo.edu

The theoretical exact mass of the neutral molecule (C₁₆H₂₈O) is 236.21402 u. The protonated molecule [C₁₆H₂₉O]⁺ would have a theoretical m/z of 237.22129. A typical HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with an accuracy of better than 5 parts per million (ppm), providing strong evidence for the assigned elemental formula. utoledo.edursc.org

Analysis of the fragmentation patterns observed in the mass spectrum provides crucial information about the molecule's structure. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (dehydration) and α-cleavage (breaking the C-C bond adjacent to the hydroxyl group). libretexts.orgwhitman.edu

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ion Structures

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate molecular structure by isolating a specific ion (a precursor or parent ion) and inducing its fragmentation to produce a spectrum of product or daughter ions. nih.gov This method allows for the detailed investigation of the fragmentation pathways discussed in HRMS.

For Cyclododecanol, 1,2-diethenyl-, the protonated molecular ion [M+H]⁺ at m/z 237.22 would be selected as the precursor. Collision-Induced Dissociation (CID) would then be used to generate characteristic fragment ions. The resulting MS/MS spectrum provides connectivity information, confirming the presence of the hydroxyl group, the vinyl substituents, and the cyclododecane ring. For instance, a prominent neutral loss of 18.0106 u would correspond to the elimination of a water molecule, a characteristic fragmentation for alcohols. libretexts.org Other key fragments would arise from the cleavage of the vinyl groups or ring-opening reactions.

Table 2: Hypothetical MS/MS Fragmentation Data for [C₁₆H₂₉O]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (u) | Proposed Identity of Neutral Loss |

| 237.22 | 219.21 | 18.01 | H₂O (Water) |

| 237.22 | 210.19 | 27.03 | C₂H₃ (Vinyl radical) |

| 237.22 | 191.18 | 46.04 | C₂H₅OH (Ethanol - via rearrangement) |

| 219.21 | 191.18 | 28.03 | C₂H₄ (Ethene) |

Isotopic Fingerprinting and Isomer Differentiation via Mass Spectrometry

Isotopic fingerprinting, observable with HRMS, relies on the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁸O). The precise mass and relative intensity of the isotopic peaks (e.g., M+1, M+2) in a mass spectrum are determined by the molecule's elemental formula. nih.gov For C₁₆H₂₈O, the theoretical intensity of the [M+1]⁺ peak is approximately 17.78% of the monoisotopic [M]⁺ peak, primarily due to the presence of sixteen carbon atoms. This isotopic pattern serves as a valuable constraint in confirming the elemental composition.

While tandem mass spectrometry is the primary method for distinguishing structural isomers, isotopic analysis can sometimes provide complementary data. lcms.czmsu.edu More advanced applications involve compound-specific isotope analysis (CSIA), where variations in isotopic ratios (e.g., δ¹³C) can provide information about the synthetic origin or metabolic history of a compound, though this is beyond simple structure elucidation. For differentiation, MS/MS remains more direct; constitutional isomers of Cyclododecanol, 1,2-diethenyl- would likely exhibit distinct fragmentation patterns upon CID, allowing for their unambiguous identification even if they cannot be separated chromatographically. nih.govnih.gov

Table 3: Theoretical Isotopic Distribution for C₁₆H₂₈O

| Ion | Mass (u) | Relative Abundance (%) |

| [M]⁺ | 236.2140 | 100.00 |

| [M+1]⁺ | 237.2174 | 17.78 |

| [M+2]⁺ | 238.2207 | 1.62 |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. mkuniversity.ac.innih.gov This technique would provide precise atomic coordinates, allowing for the accurate measurement of all bond lengths, bond angles, and torsion angles within the Cyclododecanol, 1,2-diethenyl- molecule.

Crucially, an X-ray crystal structure would unambiguously establish the relative stereochemistry of the hydroxyl and the two vinyl groups (i.e., whether they are cis or trans to each other). The analysis would also reveal the specific conformation adopted by the flexible 12-membered cyclododecane ring in the crystal lattice. Studies on substituted cyclododecane rings have shown they often adopt a single, stable conformation in the solid state, frequently a square-like africaresearchconnects.com shape with D₂ symmetry. acs.orgwikipedia.org

Furthermore, the crystal structure would elucidate any intermolecular interactions, such as hydrogen bonds formed between the hydroxyl group of one molecule and an oxygen atom or π-system of a neighboring molecule. These interactions dictate how the molecules pack together to form the crystal.

Table 4: Hypothetical Crystallographic Data for Cyclododecanol, 1,2-diethenyl-

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 18.1 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

| H-Bond Distance (O-H···O) | 2.8 Å |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. libretexts.org The parts of a molecule that absorb UV or visible light are known as chromophores. libretexts.org In Cyclododecanol, 1,2-diethenyl-, the primary chromophores are the two isolated (non-conjugated) carbon-carbon double bonds of the vinyl groups.

Isolated ethylenic systems typically undergo a high-energy π → π* transition, which results in strong absorption in the far-UV region, generally at wavelengths below 200 nm. libretexts.org The hydroxyl group acts as an auxochrome, a group with non-bonding electrons (n). It can undergo a weak n → σ* transition, which also occurs at a short wavelength in the far-UV region. Because the two vinyl groups are not conjugated, the absorption spectrum is not expected to show significant absorbance in the standard analytical UV-Vis range (220-800 nm). The lack of conjugation means the energy gap for electronic excitation remains large. libretexts.org

Table 5: Expected Electronic Transitions for Cyclododecanol, 1,2-diethenyl-

| Chromophore/Group | Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| C=C (Ethenyl) | π → π | < 200 | High (~10,000) |

| -OH (Hydroxyl) | n → σ | < 200 | Low (< 1,000) |

Computational Chemistry and Theoretical Studies of Cyclododecanol, 1,2 Diethenyl

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed insights into its electronic properties. austinpublishinggroup.com These methods are fundamental for predicting reactivity and interpreting spectroscopic data.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule based on its electron density. austinpublishinggroup.comresearchgate.net It offers a favorable balance between computational accuracy and efficiency, making it suitable for a molecule of this size. nrel.gov

A DFT analysis of Cyclododecanol (B158456), 1,2-diethenyl- would involve optimizing its 3D geometry to find the most stable arrangement of its atoms. From this optimized structure, key electronic properties can be calculated. nrel.gov

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. austinpublishinggroup.com For Cyclododecanol, 1,2-diethenyl-, the HOMO is likely to be located on the electron-rich diethenyl groups, while the LUMO would be distributed across the molecule.

Charge Distribution: Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. nrel.gov This reveals the distribution of electrons within the molecule, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The oxygen atom of the hydroxyl group is expected to have a significant negative partial charge, making it a potential site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It highlights regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack), offering a clear guide to the molecule's reactive sites. austinpublishinggroup.com

Table 1: Illustrative DFT-Calculated Properties for Cyclododecanol, 1,2-diethenyl-

This table presents typical parameters that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The values are hypothetical examples.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule. |

| Mulliken Charge on O | -0.65 e | Highlights the nucleophilic character of the hydroxyl oxygen. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for parameterization. austinpublishinggroup.comstackexchange.com Methods like Hartree-Fock (HF) are considered ab initio. austinpublishinggroup.com While computationally more demanding than DFT, they can provide highly accurate results for molecular energies and properties, often serving as a benchmark for other methods. austinpublishinggroup.comnih.gov For a molecule like Cyclododecanol, 1,2-diethenyl-, ab initio calculations could be used to precisely determine its thermodynamic properties or to validate the results obtained from DFT methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the twelve-membered cyclododecane (B45066) ring means that Cyclododecanol, 1,2-diethenyl- can exist in numerous different 3D shapes, or conformations. Conformational analysis aims to identify the most stable of these conformations and understand the energy barriers between them.

Given the large number of possible conformations, quantum chemical methods can be too computationally expensive for an initial exploration.

Molecular Mechanics (MM): MM methods use classical physics-based force fields (like MMFF94s) to calculate the energy of a molecule's conformation. nrel.gov This approach is much faster than quantum mechanics and is ideal for rapidly screening thousands of potential conformations to identify a set of low-energy candidates.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. mdpi.commdpi.com An MD simulation of Cyclododecanol, 1,2-diethenyl- would reveal how the molecule flexes and changes shape at a given temperature, identifying the most frequently adopted (and therefore most stable) conformations. The simulation starts with an energy-minimized structure and calculates the forces on each atom to update their positions over time. mdpi.com

The conformation of the cyclododecane ring is critical as it dictates the spatial orientation of the hydroxyl and 1,2-diethenyl substituents. The principles governing smaller rings, like cyclohexane, can be extended to this larger system. In cyclohexane, substituents prefer to be in an equatorial position to minimize steric hindrance (unfavorable interactions). libretexts.orgsapub.org

For Cyclododecanol, 1,2-diethenyl-, the large diethenyl groups will have a strong preference for positions that minimize steric clash with the rest of the ring. This conformational preference directly impacts reactivity by controlling the accessibility of the functional groups. For example, a conformation that shields the hydroxyl group would hinder its ability to participate in reactions like hydrogen bonding or nucleophilic attack.

Table 2: Hypothetical Relative Energies of Key Conformers

This table illustrates how the relative stability of different ring conformations could be presented. Energies are relative to the most stable conformer.

| Conformer ID | Ring Shape | Substituent Orientations (OH, Vinyl 1, Vinyl 2) | Relative Energy (kJ/mol) |

| CD-1 | Square-like researchgate.net | Pseudo-Equatorial, Pseudo-Equatorial, Pseudo-Axial | 0.0 (Most Stable) |

| CD-2 | Square-like researchgate.net | Pseudo-Axial, Pseudo-Equatorial, Pseudo-Equatorial | 8.5 |

| CD-3 | Boat-Chair-Boat | Mixed | 12.1 |

| CD-4 | Twist-Boat-Chair | Mixed | 15.3 |

Prediction of Reaction Pathways and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction. This involves identifying the structures and energies of the reactants, products, and the high-energy transition state that connects them.

For a reaction involving Cyclododecanol, 1,2-diethenyl- (e.g., an electrophilic addition to one of the vinyl groups), DFT calculations can be performed to:

Optimize the geometry of the reactants and products.

Locate the transition state structure, which represents the energy maximum along the reaction coordinate.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

By mapping the potential energy surface, computational chemists can predict the most likely reaction mechanisms and understand how the molecule's structure influences its reactivity.

Molecular Docking and Interaction Studies in Supramolecular Systems

Computational chemistry and theoretical studies offer a powerful lens through which to examine the behavior of molecules. In the context of supramolecular chemistry, molecular docking simulations are pivotal for predicting and analyzing the interactions between a host molecule and a guest molecule. However, a comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific research focused on the molecular docking and interaction studies of Cyclododecanol, 1,2-diethenyl- within supramolecular, host-guest systems.

The lack of published data on this specific compound prevents a detailed discussion of its binding affinities, preferred orientations within a host cavity, or the non-covalent interactions that would govern its complexation. Such studies would typically involve the use of computational software to model the interaction of Cyclododecanol, 1,2-diethenyl- (the guest) with various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils.

A hypothetical molecular docking study would provide valuable insights, including:

Binding Energy: A quantitative measure of the stability of the host-guest complex. A lower binding energy typically indicates a more stable complex.

Interaction Types: Identification of the specific non-covalent forces, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the complex.

Conformational Changes: Analysis of how the geometries of both the host and Cyclododecanol, 1,2-diethenyl- may change upon complex formation.

Without experimental or theoretical data, any discussion of these parameters for Cyclododecanol, 1,2-diethenyl- would be purely speculative. The scientific community has yet to publish research that would allow for the creation of detailed data tables or an in-depth analysis of its behavior in supramolecular systems.

Future research in this area would be necessary to elucidate the potential of Cyclododecanol, 1,2-diethenyl- as a guest molecule in host-guest chemistry. Such studies would contribute to a deeper understanding of molecular recognition and the design of novel supramolecular architectures.

Information regarding the chemical compound "Cyclododecanol, 1,2-diethenyl-" in the context of polymer chemistry is not available in publicly accessible scientific literature.

Following a comprehensive search for scholarly articles, patents, and technical data, no specific research findings, kinetic studies, or application-based reports could be found for "Cyclododecanol, 1,2-diethenyl-" (also known as 1,2-divinylcyclododecan-1-ol) that would allow for the creation of the requested article. The specified topics—including its use as a monomer in free radical, controlled/living radical (ATRP, RAFT), and anionic polymerization, its function as a cross-linking agent, its role as a precursor for coatings and elastomers, and its incorporation into hybrid materials—are not documented for this particular compound in the available scientific domain.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided detailed outline for "Cyclododecanol, 1,2-diethenyl-".

Applications in Polymer Chemistry and Advanced Materials Science

Design of Responsive and Stimuli-Sensitive Polymeric Systems

Extensive research of publicly available scientific literature and chemical databases has revealed no specific studies or documented applications detailing the use of Cyclododecanol (B158456), 1,2-diethenyl- in the design and synthesis of responsive and stimuli-sensitive polymeric systems.

While the field of "smart" polymers, which respond to external stimuli such as pH, temperature, or light, is a robust and rapidly expanding area of materials science, the monomer Cyclododecanol, 1,2-diethenyl- is not featured in the existing body of research as a building block for such materials.

Typically, responsive polymers are synthesized from monomers containing specific functional groups that can undergo conformational or chemical changes in response to environmental triggers. Common examples of monomers used to create well-known responsive polymers include:

N-isopropylacrylamide (NIPAAm): The resulting poly(N-isopropylacrylamide) (PNIPAAm) is a classic thermoresponsive polymer exhibiting a lower critical solution temperature (LCST) in aqueous solutions.

Acrylic acid (AA): Poly(acrylic acid) (PAA) is a pH-responsive polymer that swells or collapses based on the pH of the surrounding medium due to the protonation or deprotonation of its carboxylic acid groups.

2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA): Polymers containing DMAEMA are both pH- and thermo-responsive, owing to the tertiary amine group.

The chemical structure of Cyclododecanol, 1,2-diethenyl-, which features a 12-membered carbon ring with a hydroxyl group and two vinyl (diethenyl) groups, does not inherently possess the common functionalities known to impart stimuli-responsive behavior. The vinyl groups would allow it to undergo polymerization, likely resulting in a crosslinked network. The large, hydrophobic cyclododecane (B45066) ring would significantly influence the properties of the resulting polymer, likely rendering it highly hydrophobic.

While it is theoretically possible to chemically modify the hydroxyl group to introduce stimuli-responsive moieties, there is no research available to indicate that this has been explored or that the base monomer itself has been used to create smart materials.

Consequently, no data tables with detailed research findings on the responsive behavior of polymers derived from Cyclododecanol, 1,2-diethenyl- can be provided. The scientific community has, to date, not published work in this specific area.

Advanced Analytical Method Development for Cyclododecanol, 1,2 Diethenyl and Its Synthesized Derivatives

Chromatographic Techniques for High-Purity Separation and Isomer Resolution

Chromatography remains the cornerstone of analytical chemistry for separating components of a mixture. For a molecule like Cyclododecanol (B158456), 1,2-diethenyl-, which can exist as multiple stereoisomers (enantiomers and diastereomers) and may be present in complex matrices with synthesis byproducts, advanced chromatographic methods are indispensable for achieving high-purity separation and accurate isomer resolution.

The presence of multiple chiral centers in Cyclododecanol, 1,2-diethenyl- necessitates the use of chiral chromatography to separate its enantiomeric and diastereomeric forms. These stereoisomers can exhibit different biological activities, making their separation and quantification essential. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Chiral GC is a powerful technique for separating volatile enantiomers. chromatographyonline.com The methodology employs capillary columns coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. chromatographyonline.com For Cyclododecanol, 1,2-diethenyl-, derivatization of the hydroxyl group may be required to increase volatility and improve interaction with the CSP. The coupling with mass spectrometry provides definitive identification of the separated isomers based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for separating a wide range of enantiomers without the need for derivatization. nih.gov Separation is achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used due to their broad applicability. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for optimizing selectivity and resolution. The differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the CSP allow for their separation. nih.gov

Below is a representative data table illustrating a hypothetical chiral HPLC separation for the enantiomers of a Cyclododecanol, 1,2-diethenyl- isomer.

Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Resolution This table is for illustrative purposes and represents typical parameters for chiral separations.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 14.8 min |

| Resolution (Rs) | > 2.0 |

For the comprehensive analysis of complex synthesis mixtures containing Cyclododecanol, 1,2-diethenyl-, its isomers, and related impurities, single-dimension chromatography may not provide sufficient resolving power. Advanced hyphenated techniques offer enhanced separation and structural elucidation capabilities.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that provides a significant increase in peak capacity and resolution compared to conventional GC. chemistry-matters.comazom.com The system employs two columns with different stationary phase selectivities connected by a modulator. chemistry-matters.com The modulator traps fractions from the first-dimension column and re-injects them onto the second, shorter column for a rapid, secondary separation. spectralworks.com This results in a structured two-dimensional chromatogram (contour plot) where chemically related compounds often appear in the same region, simplifying identification. chemistry-matters.com For the analysis of a crude reaction mixture of Cyclododecanol, 1,2-diethenyl-, GCxGC could effectively separate geometric isomers, diastereomers, and structurally similar byproducts that co-elute in a 1D-GC analysis. ives-openscience.eu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The hyphenation of HPLC with NMR spectroscopy provides an unparalleled tool for the unambiguous structure elucidation of unknown compounds directly from complex mixtures. nih.govmdpi.com After separation on the HPLC column, the eluent flows through a specialized NMR probe where spectra (e.g., ¹H, ¹³C, COSY) can be acquired. iosrphr.orgwisdomlib.org This technique is particularly valuable for identifying novel derivatives of Cyclododecanol, 1,2-diethenyl-, or for characterizing impurities and degradation products without the need for time-consuming isolation. taylorfrancis.com LC-NMR can definitively determine the position of substituents and the stereochemistry of the final products. nih.gov

Table 2: Illustrative Data from Hyphenated Techniques for a Synthesized Derivative This table is for illustrative purposes and represents the type of data obtained.

| Technique | Analyte | Observed Data | Interpretation |

|---|---|---|---|

| GCxGC-TOFMS | Crude Synthesis Mixture | Separation of 3 diastereomers and 5 related impurities into distinct regions of the 2D plot. | High-resolution separation of isomers and byproducts, enabling comprehensive mixture profiling. |

| LC-NMR | Unknown Impurity Peak | ¹H NMR shows signals for vinyl protons, a methoxy (B1213986) group, and specific shifts in the cyclododecane (B45066) ring protons. | Structure confirmed as a methoxylated derivative of Cyclododecanol, 1,2-diethenyl-. |

Flow Injection Analysis and Automation in Reaction Monitoring

Monitoring the progress of a chemical reaction in real-time is essential for optimization and control. Flow Injection Analysis (FIA) is an automated method that allows for high-throughput analysis and reaction monitoring. nih.govnih.gov In an FIA system, a small, precise volume of the reaction mixture is injected into a continuously flowing carrier stream. This stream may merge with reagent streams to produce a detectable species before passing through a detector (e.g., spectrophotometer, mass spectrometer).

For the synthesis of Cyclododecanol, 1,2-diethenyl- or its derivatives, an FIA-MS system could be implemented. A robotic arm could periodically sample the reaction vessel, dilute the sample, and inject it into the FIA system. The mass spectrometer would monitor the ion intensity of the reactant, intermediates, and the final product, providing real-time kinetic data. This automated approach enhances efficiency, improves reproducibility, and allows for rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time.

Table 3: Hypothetical FIA-MS Data for Monitoring a Derivatization Reaction This table is for illustrative purposes and represents typical real-time reaction data.

| Time (min) | Reactant (Normalized Intensity) | Product (Normalized Intensity) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.30 | 0.70 |

| 60 | 0.05 | 0.95 |

| 90 | < 0.01 | > 0.99 |

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 1,2-diethenyl-cyclododecanol can be significantly enhanced by leveraging modern chemical production technologies. Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and greater reproducibility. nih.govresearchgate.net

Future research could focus on developing a continuous-flow synthesis for 1,2-diethenyl-cyclododecanol. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. researchgate.net The integration of in-line analytical techniques would enable real-time monitoring and optimization of the reaction progress. youtube.com

Automated synthesis platforms can further accelerate the exploration of this compound's chemical space. sciforum.net By systematically varying reactants and conditions, these platforms could rapidly generate a library of derivatives, facilitating the discovery of new properties and applications. The combination of flow chemistry and automation presents a powerful paradigm for efficient and scalable production. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for 1,2-diethenyl-cyclododecanol Production (Hypothetical)

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio, excellent control |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and diffusion |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment |

| Scalability | Difficult, requires re-optimization | Straightforward by extending operation time |

| Reproducibility | Can be variable batch-to-batch | High consistency and reproducibility |

Exploration of Bio-Inspired Catalysis and Sustainable Synthesis Routes

Modern synthetic chemistry is increasingly drawing inspiration from biological systems to develop greener and more efficient catalytic processes. nih.gov Bio-inspired catalysis for the synthesis of 1,2-diethenyl-cyclododecanol could involve mimicking enzymatic pathways to achieve high selectivity under mild conditions. beilstein-journals.orgresearchgate.net For instance, research could explore the use of catalysts inspired by B12 enzymes for specific C-C bond formations or rearrangements. nih.gov This approach offers a pathway to eco-friendly molecular transformations. beilstein-journals.orgresearchgate.net

Sustainable synthesis routes aim to minimize environmental impact by using non-toxic solvents, reducing waste, and employing renewable reagents. nih.gov A key starting material for the cyclododecanol (B158456) backbone is cyclododecatriene, and eco-friendly methods for its conversion to cyclododecanone (B146445) (a precursor) using hydrogen peroxide have been developed. scirp.orgresearchgate.net Future work could adapt these green principles for the synthesis of 1,2-diethenyl-cyclododecanol, potentially using biodegradable solvents like Cyrene™ to replace traditional, more toxic options. nih.gov

Table 2: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Application to 1,2-diethenyl-cyclododecanol |

| Biocatalysis | Use of enzymes or whole-cell systems for specific transformations. | Enzymatic epoxidation of a precursor followed by selective ring-opening. |

| Bio-Inspired Catalysis | Mimicking natural enzyme active sites with synthetic catalysts. rsc.org | A synthetic catalyst modeled on a hydroxylase enzyme for the introduction of the alcohol group. |

| Green Solvents | Replacing volatile organic compounds (VOCs) with benign alternatives. nih.gov | Performing the vinylation step in a biodegradable solvent derived from cellulose (B213188). nih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Developing an addition reaction to install the vinyl groups that avoids the use of protecting groups. |

Potential in Renewable Resource-Derived Chemical Synthesis

The transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of sustainable chemistry. While the direct synthesis of 1,2-diethenyl-cyclododecanol from biomass is a long-term goal, intermediate steps can be explored. The cyclododecane (B45066) ring is industrially derived from butadiene, which can, in principle, be produced from bio-ethanol. Research into efficient and economically viable routes from biomass to key intermediates like butadiene is an active area.

Furthermore, the vinyl groups could potentially be derived from bio-ethylene. Developing catalytic pathways that can assemble the target molecule from these renewable building blocks would represent a significant advance in sustainable chemical manufacturing. This approach aligns with the principles of green chemistry by reducing reliance on finite petrochemical resources.

Advanced Material Engineering Beyond Current Applications

The bifunctional nature of 1,2-diethenyl-cyclododecanol, with two polymerizable vinyl groups on a large, flexible, and functionalized carbocyclic scaffold, makes it a highly promising monomer for advanced material engineering. The presence of the hydroxyl group offers a site for further modification or for influencing polymer properties through hydrogen bonding.

Future research could investigate the polymerization of 1,2-diethenyl-cyclododecanol to create novel polymers. The two vinyl groups allow for cross-linking, which could lead to the formation of thermosets, gels, or elastomers with unique properties conferred by the C12 ring. The cyclododecane moiety can impart hydrophobicity, flexibility, and thermal stability to the resulting polymer backbone.

Potential applications for such polymers could include:

High-Performance Coatings: Offering excellent adhesion, flexibility, and resistance to chemicals and weathering.

Advanced Adhesives: Where the bulky cyclododecane group can tailor the viscoelastic properties.

Specialty Elastomers: For applications requiring high thermal stability and specific mechanical damping properties.

Functional Resins: The hydroxyl group could be used to attach other functional molecules, leading to materials for sensing, separation, or biomedical applications.

The polymerization of diene monomers is a well-established field, and applying these techniques to 1,2-diethenyl-cyclododecanol could yield materials with a unique combination of rigidity and flexibility, opening doors to new technological applications. mdpi.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing and purifying 1,2-diethenyl-cyclododecanol in a laboratory setting?

Synthesis of 1,2-diethenyl-cyclododecanol can be approached via catalytic hydrogenation or oxidation of cyclododecane derivatives, with vinyl group introduction through Wittig or Heck coupling reactions. Purification typically involves recrystallization (e.g., using ethanol or hexane) or column chromatography with silica gel and non-polar solvents. Critical parameters include temperature control (e.g., maintaining 25–30°C during coupling to prevent side reactions) and inert atmospheres to avoid oxidation . Purity validation requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm absence of unreacted cyclododecane or byproducts.

Q. How should researchers characterize the physicochemical properties of 1,2-diethenyl-cyclododecanol?

Key characterization steps include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (~77–79°C) and thermal stability .

- Spectroscopy : FTIR for hydroxyl and vinyl group identification (e.g., O-H stretch at ~3200–3400 cm⁻¹, C=C stretch at ~1640 cm⁻¹) .

- Chromatography : High-performance liquid chromatography (HPLC) to assess purity.

- Density and solubility : Measured via pycnometry (density ~0.82–0.88 g/cm³) and solubility tests in polar/non-polar solvents (e.g., insoluble in water but soluble in THF or dichloromethane) .

Q. What safety protocols are critical when handling 1,2-diethenyl-cyclododecanol?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste; avoid water to prevent environmental contamination .

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers or acids .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of 1,2-diethenyl-cyclododecanol?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations can model HOMO-LUMO gaps, exciton dynamics, and substituent effects on reactivity. For example, electron-donating groups (e.g., methoxy) at specific positions enhance singlet fission efficiency in related 2,2′-diethenyl derivatives, while bulky groups (e.g., phenyl) reduce it . Researchers should optimize basis sets (e.g., B3LYP/6-31G*) and validate results against experimental UV-Vis or fluorescence spectra.

Q. What experimental strategies address contradictions in reported aquatic toxicity data for cyclododecanol derivatives?

Discrepancies in ecotoxicity (e.g., LC50 values for aquatic organisms) may arise from variations in test conditions (e.g., pH, temperature). Standardized OECD Test Guideline 201 (algae growth inhibition) or 202 (daphnia acute toxicity) can resolve inconsistencies. For 1,2-diethenyl-cyclododecanol, prioritize biodegradability studies (e.g., OECD 301F) and analyze metabolites via LC-MS to identify persistent toxic intermediates .

Q. How does the stereochemistry of 1,2-diethenyl-cyclododecanol influence its reactivity in polymer synthesis?

Stereochemical effects (cis vs. trans vinyl groups) impact polymerization kinetics and crosslinking density. For example, cis-configurations may favor ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, while trans-isomers could stabilize radical-initiated chain growth. Use NMR (NOESY) or X-ray crystallography to confirm stereochemistry and correlate with kinetic data from gel permeation chromatography (GPC) .

Q. What advanced spectroscopic techniques are suitable for studying photodegradation pathways of 1,2-diethenyl-cyclododecanol?

- Time-resolved EPR : Track radical formation during UV exposure.

- Transient absorption spectroscopy : Monitor triplet-state lifetimes relevant to singlet fission applications .

- Raman spectroscopy : Identify structural changes (e.g., bond cleavage) under accelerated aging conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.